Cas no 1368186-05-3 (4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid)

4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1,2,5-Oxadiazole-3-carboxylic acid, 4-(hydroxymethyl)-
- 4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid
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- MDL: MFCD22070685
- インチ: 1S/C4H4N2O4/c7-1-2-3(4(8)9)6-10-5-2/h7H,1H2,(H,8,9)
- InChIKey: KARWJKFMHIOFPB-UHFFFAOYSA-N
- ほほえんだ: O1N=C(CO)C(C(O)=O)=N1
4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-325771-1.0g |
4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid |
1368186-05-3 | 95.0% | 1.0g |
$1400.0 | 2025-03-18 | |
Enamine | EN300-325771-10.0g |
4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid |
1368186-05-3 | 95.0% | 10.0g |
$6020.0 | 2025-03-18 | |
Enamine | EN300-325771-1g |
4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid |
1368186-05-3 | 1g |
$1400.0 | 2023-09-04 | ||
Enamine | EN300-325771-5.0g |
4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid |
1368186-05-3 | 95.0% | 5.0g |
$4060.0 | 2025-03-18 | |
Enamine | EN300-325771-0.05g |
4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid |
1368186-05-3 | 95.0% | 0.05g |
$326.0 | 2025-03-18 | |
Enamine | EN300-325771-0.25g |
4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid |
1368186-05-3 | 95.0% | 0.25g |
$693.0 | 2025-03-18 | |
Enamine | EN300-325771-0.5g |
4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid |
1368186-05-3 | 95.0% | 0.5g |
$1092.0 | 2025-03-18 | |
Enamine | EN300-325771-10g |
4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid |
1368186-05-3 | 10g |
$6020.0 | 2023-09-04 | ||
Enamine | EN300-325771-0.1g |
4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid |
1368186-05-3 | 95.0% | 0.1g |
$486.0 | 2025-03-18 | |
Enamine | EN300-325771-2.5g |
4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid |
1368186-05-3 | 95.0% | 2.5g |
$2745.0 | 2025-03-18 |
4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acidに関する追加情報
Introduction to 4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid (CAS No. 1368186-05-3)
4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1368186-05-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxadiazole family, a class of molecules known for their diverse biological activities and structural versatility. The presence of both a hydroxymethyl group and a carboxylic acid moiety in its structure imparts unique reactivity and functional properties, making it a valuable scaffold for the development of novel therapeutic agents.
The oxadiazole core is a five-membered aromatic ring containing two oxygen atoms and one nitrogen atom. This structural motif is widely recognized for its ability to interact with biological targets such as enzymes and receptors, thereby modulating various physiological processes. The 4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid derivative has been studied for its potential applications in drug discovery, particularly in the design of molecules with anti-inflammatory, antimicrobial, and anticancer properties.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific enzymatic pathways involved in disease progression. The carboxylic acid group in 4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid provides a site for hydrogen bonding interactions, which can be exploited to enhance binding affinity to biological targets. Additionally, the hydroxymethyl group offers opportunities for further chemical modifications, allowing researchers to fine-tune the pharmacological profile of the compound.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex pharmacophores. The oxadiazole ring can serve as a central scaffold around which other functional groups are arranged to achieve specific biological effects. For instance, studies have demonstrated that derivatives of oxadiazole can inhibit the activity of kinases and other enzymes implicated in cancer signaling pathways. The structural features of 4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid make it an attractive candidate for further derivatization to explore new therapeutic avenues.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. These molecules often exhibit favorable pharmacokinetic properties and can be tailored to interact with biological targets with high specificity. The 4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid derivative exemplifies this trend by combining structural elements that are known to enhance drug-like characteristics.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules to biological targets with greater accuracy. This has facilitated the rational design of compounds like 4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid, allowing for the optimization of their pharmacological properties before experimental validation. Such computational approaches have been instrumental in identifying promising candidates for further development.
In addition to its potential as an inhibitor or modulator of enzymatic activity, 4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid has been explored for its ability to interact with nucleic acids. Certain derivatives of oxadiazole have shown promise as antiviral agents by interfering with viral replication processes. The carboxylic acid and hydroxymethyl groups can participate in non-covalent interactions with DNA or RNA bases, potentially disrupting viral polymerase activity.
The synthesis of 4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid involves multi-step organic reactions that highlight the versatility of this heterocyclic system. The preparation typically begins with the formation of the oxadiazole ring through cyclocondensation reactions between appropriate precursors. Subsequent functionalization steps introduce the hydroxymethyl and carboxylic acid groups at strategic positions within the molecule. These synthetic routes have been optimized to ensure high yields and purity, making the compound readily available for further investigation.
The biological evaluation of 4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid has revealed several interesting findings. In vitro studies have shown that certain derivatives exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. Additionally, some analogs have demonstrated activity against bacterial strains resistant to conventional antibiotics. These findings underscore the potential of this compound class as a source of novel therapeutics.
The development of new drugs is often hampered by challenges such as poor solubility or limited bioavailability. However, 4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid has shown promise in overcoming these issues through structural modifications that enhance its pharmacokinetic properties. For example,the introduction of polar functional groups can improve solubility while maintaining or enhancing binding affinity to biological targets.
The role of 4-(hydroxymethyl)-1,2,5 - oxadiazole - 3 - carboxylic acid extends beyond its applications in drug discovery。 It has also been utilized as a building block in materials science, where its ability to form coordination complexes with metal ions makes it useful in catalysis and sensor development。 The versatility of this compound underscores its importance across multiple scientific disciplines。
In conclusion, 4 - ( hydroxymethyl ) - 1 , 2 , 5 - ox adia z ole - 3 - car box y l ic ac id ( CAS No . 1368186 - 05 - 3 ) is a multifaceted compound with significant potential in pharmaceutical research。 Its unique structural features, coupled with its diverse range of biological activities, make it an attractive scaffold for developing novel therapeutic agents。 As research continues to uncover new applications for this molecule, it is likely that 4 - ( hydro x y m ethyl ) - 1 , 2 , 5 - o x adia z ole - 3 - ca r box y l ic ac id will play an increasingly important role in addressing global health challenges。
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